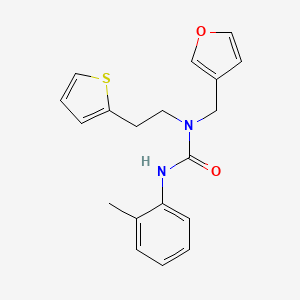

1-(Furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(furan-3-ylmethyl)-3-(2-methylphenyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-15-5-2-3-7-18(15)20-19(22)21(13-16-9-11-23-14-16)10-8-17-6-4-12-24-17/h2-7,9,11-12,14H,8,10,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYDXTNNGFTHFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is a complex organic compound characterized by its unique structural features, which include furan and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O2S. The structure features a urea functional group linked to furan and thiophene rings, which are known for their reactivity and ability to interact with biological targets.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The furan and thiophene rings can engage in π-π stacking interactions and hydrogen bonding, which may enhance binding affinity to these targets. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan and thiophene rings demonstrate effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Common Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| This compound | Escherichia coli | 32 µg/mL | Bactericidal |

| Salmonella typhi | 16 µg/mL | Bactericidal | |

| Staphylococcus aureus | 64 µg/mL | Bacteriostatic | |

| Bacillus subtilis | >128 µg/mL | No inhibition |

The above table summarizes the antimicrobial efficacy of the compound against several pathogens, highlighting its potential as a therapeutic agent.

Antifungal Activity

In addition to antibacterial properties, this compound may exhibit antifungal activity. Related compounds have been shown to inhibit fungal growth effectively.

Table 2: Antifungal Activity Against Common Fungal Strains

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

These findings suggest that the compound could serve as a basis for developing antifungal agents.

Anticancer Activity

Preliminary studies indicate that derivatives of this compound may possess anticancer properties. Research has shown cytotoxic effects against various human cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 10 µM |

| SK-MEL-2 (Skin Cancer) | 15 µM | |

| SK-OV-3 (Ovarian Cancer) | 20 µM |

The IC50 values demonstrate the compound's potential effectiveness in inhibiting cancer cell proliferation.

Case Studies

Several case studies have explored the biological activity of compounds similar to this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various urea derivatives against common pathogens. The results indicated that compounds with thiophene and furan rings displayed broad-spectrum antibacterial activity, confirming their potential as new antimicrobial agents .

- Cytotoxicity Assessment : Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The study reported significant cytotoxicity against lung and skin cancer cells, suggesting a promising avenue for anticancer drug development .

Q & A

Basic Research Questions

Q. What synthetic routes are feasible for preparing 1-(Furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : Urea derivatives are typically synthesized via the reaction of isocyanates with amines. For this compound, the furan-3-ylmethyl and 2-(thiophen-2-yl)ethylamine groups likely react with o-tolyl isocyanate. Optimization involves solvent choice (e.g., dichloromethane or toluene), base selection (e.g., triethylamine to neutralize HCl), and reflux conditions. Monitoring via TLC or HPLC ensures reaction completion. Purification may require column chromatography or recrystallization .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm proton and carbon environments (e.g., urea NH signals at ~9-10 ppm, aromatic protons from o-tolyl/thiophene). High-resolution mass spectrometry (HRMS) verifies molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) or elemental analysis (C, H, N, S). Melting point consistency (e.g., 200–250°C range for similar ureas) indicates crystallinity .

Q. What standardized assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer : The MTS/Proliferation Assay (using CellTiter 96® AQueous) quantifies anti-cancer activity across 60 cell lines (NCI-60 panel). For cytotoxicity, the MTT Assay measures mitochondrial activity reduction in treated vs. control cells. Dose-response curves (IC50 values) and apoptosis markers (e.g., caspase-3 activation) provide mechanistic insights .

Advanced Research Questions

Q. How can computational tools like Mercury CSD aid in analyzing crystallographic data for this compound?

- Methodological Answer : Mercury CSD 2.0 enables visualization of crystal packing, hydrogen-bonding networks, and void analysis. Compare intermolecular interactions (e.g., urea NH···O hydrogen bonds) with similar structures in the Cambridge Structural Database (CSD). Packing similarity calculations identify polymorphic trends. For unresolved diffraction data, SHELXL refinement (with TWIN commands for twinned crystals) resolves ambiguities .

Q. What strategies address contradictions in biological activity data across cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific uptake or metabolic differences. Validate using orthogonal assays (e.g., clonogenic survival vs. ATP-based viability). Pharmacokinetic studies (e.g., plasma stability, membrane permeability via PAMPA) assess bioavailability. Proteomic profiling identifies target engagement (e.g., kinase inhibition) in responsive vs. resistant cell lines .

Q. How can structure-activity relationships (SAR) be explored to enhance potency against tuberculosis or cancer?

- Methodological Answer : Synthesize analogs with substituent variations:

- Replace o-tolyl with electron-deficient aryl groups (e.g., 4-CF3-phenyl) to modulate urea H-bonding.

- Vary heterocycles (e.g., oxadiazole instead of thiophene) to alter lipophilicity.

- Test against Mycobacterium tuberculosis H37Rv (MIC ≤ 1 µg/mL) or cancer cell lines (e.g., MCF-7, A549). Use CoMFA/CoMSIA models to correlate steric/electronic features with activity .

Q. What crystallographic challenges arise during refinement, and how are they resolved?

- Methodological Answer : Common issues include disorder in flexible substituents (e.g., furan/thiophene rings) or twinning. Use SHELXD for initial phase solution and SHELXL for refinement with restraints (e.g., DFIX for bond lengths). For severe twinning, apply a twin law (e.g., -k 1 -m 2) and validate via R1/Rint convergence (<5% difference). High-resolution data (≤1.0 Å) improves accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.